molecular formula C12H18O B2994805 (2S)-2,3-Dimethyl-3-phenylbutan-1-ol CAS No. 2248173-99-9

(2S)-2,3-Dimethyl-3-phenylbutan-1-ol

Cat. No.: B2994805
CAS No.: 2248173-99-9
M. Wt: 178.275
InChI Key: RBTXKPHFDVJVFN-SNVBAGLBSA-N
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Description

(2S)-2,3-Dimethyl-3-phenylbutan-1-ol is a chiral primary alcohol characterized by a branched carbon chain with methyl groups at the C2 and C3 positions and a phenyl group attached to C3. Its stereochemistry at C2 (S-configuration) may influence its physical properties, reactivity, and applications.

Properties

IUPAC Name

(2S)-2,3-dimethyl-3-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTXKPHFDVJVFN-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

(2S)-2,3-Dimethyl-3-phenylbutan-1-ol has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme-substrate interactions.

  • Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

  • Industry: It is used in the manufacture of fragrances and flavors due to its unique structural properties.

Mechanism of Action

The mechanism by which (2S)-2,3-dimethyl-3-phenylbutan-1-ol exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

The following analysis compares (2S)-2,3-Dimethyl-3-phenylbutan-1-ol with structurally related alcohols from the provided evidence, focusing on molecular features, physical properties, and applications.

Structural Analogues and Key Differences

Compound Name Molecular Formula Molecular Weight Functional Groups/Substituents Boiling Point (°C) Key Applications/Safety Notes Reference(s)
(1R,2S,5R)-Menthol C₁₀H₂₀O 156.27 Cyclohexanol, isopropyl, methyl groups 92 Fragrances, cosmetics, pharmaceuticals
2-Phenyl-3-Butyn-2-ol C₁₀H₁₀O 146.19 Phenyl, triple bond, hydroxyl N/A Research use (CAS 127-66-2)
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 Branched alkenol, hydroxyl 98–99 Laboratory reagent
3-Methyl-2-buten-1-ol C₅H₁₀O 86.13 Alkenol, hydroxyl 140 Research chemical
(2S,3S)-2-(2,4-Difluorophenyl)-1-(1H-triazol-1-yl)-2,3-butanediol C₁₂H₁₃F₂N₃O₂ 269.25 Difluorophenyl, triazole, diol N/A Pharmaceutical intermediates
Key Observations:

Structural Complexity :

  • (2S)-2,3-Dimethyl-3-phenylbutan-1-ol shares a branched alkyl chain and aromatic phenyl group with 2-Phenyl-3-Butyn-2-ol but lacks the triple bond .
  • Unlike menthol’s cyclic structure, the target compound is a linear primary alcohol, which may affect volatility and solubility .

Boiling Points :

  • Menthol’s lower boiling point (92°C) compared to linear alcohols like 3-Methyl-2-buten-1-ol (140°C) highlights the impact of cyclic vs. linear structures on volatility .

Compounds like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) are restricted to R&D due to acute oral toxicity (Category 4) and eye damage risks, underscoring the need for safety evaluations in analogs .

Stereochemical and Functional Group Considerations

  • Stereochemistry : The (2S) configuration of the target compound may influence its interaction with chiral environments, similar to menthol’s (1R,2S,5R) stereochemistry, which is critical for its cooling sensation in perfumes .
  • Hydroxyl Group Reactivity : Primary alcohols like (2S)-2,3-Dimethyl-3-phenylbutan-1-ol typically exhibit higher reactivity in esterification or oxidation reactions compared to secondary alcohols (e.g., menthol) .

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